Peroxide, acetyl 3-chlorobenzoyl

Description

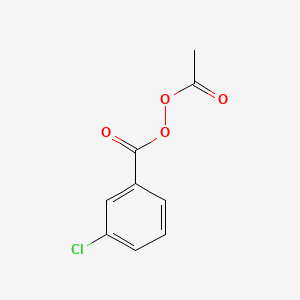

Peroxide, acetyl 3-chlorobenzoyl is an organic peroxide compound characterized by the presence of both acetyl and 3-chlorobenzoyl groups linked via a peroxide (-O-O-) bridge. Organic peroxides like acetyl benzoyl peroxide (CAS 644-31-5) are known for their high reactivity, thermal instability, and applications as initiators in polymerization reactions . The substitution of a chlorine atom at the 3-position of the benzoyl group likely enhances its electrophilicity and alters its stability compared to non-halogenated analogs.

Properties

CAS No. |

777-05-9 |

|---|---|

Molecular Formula |

C9H7ClO4 |

Molecular Weight |

214.60 g/mol |

IUPAC Name |

acetyl 3-chlorobenzenecarboperoxoate |

InChI |

InChI=1S/C9H7ClO4/c1-6(11)13-14-9(12)7-3-2-4-8(10)5-7/h2-5H,1H3 |

InChI Key |

XYEVNRMZKVBYDB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OOC(=O)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peroxide, acetyl 3-chlorobenzoyl, typically involves the reaction of 3-chlorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled temperature conditions to prevent decomposition. For example, a mixture of 3-chlorobenzoyl chloride, hydrogen peroxide, and a base such as sodium hydroxide is stirred at low temperatures to yield the desired peroxide compound .

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Peroxide, acetyl 3-chlorobenzoyl, undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent in organic synthesis, converting alcohols to ketones or aldehydes.

Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the peroxide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound, include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones or aldehydes, while substitution reactions can produce various substituted benzoyl compounds .

Scientific Research Applications

Peroxide, acetyl 3-chlorobenzoyl, has several scientific research applications:

Chemistry: It is used as an initiator in polymerization reactions, helping to form polymers with specific properties.

Biology: It serves as a probe in studying oxidative stress and its effects on biological systems.

Medicine: It is investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: It is employed in the synthesis of fine chemicals and as a bleaching agent in the textile industry

Mechanism of Action

The mechanism of action of peroxide, acetyl 3-chlorobenzoyl, involves the generation of free radicals. Upon decomposition, it produces reactive oxygen species (ROS) that can initiate various chemical reactions. These ROS interact with molecular targets such as DNA, proteins, and lipids, leading to oxidative modifications. The pathways involved include the formation of peroxyl radicals and subsequent reactions with cellular components .

Comparison with Similar Compounds

Structural and Functional Analogues

A. Acetyl Peroxide (CAS Not Specified)

- Structure : Contains two acetyl groups linked by a peroxide bridge.

- Properties : Boiling point -8°C, flammable, explosive upon contact with combustibles. Highly reactive in polymerization processes.

- Hazards : Severe skin/eye irritant, explosive under heat or shock .

B. Benzoyl Peroxide (CAS 94-36-0)

- Structure : Two benzoyl groups linked by a peroxide bridge.

- Properties : Solid at room temperature (melting point 103–105°C), widely used as a radical initiator and acne treatment.

- Hazards : Less volatile than acetyl peroxide but still thermally unstable; combustible dust form .

C. 3-Chlorobenzoyl Derivatives

- Example: Methyl 2,3,4-tri-O-(3-chlorobenzoyl)-6-O-myristoyl-β-D-galactopyranoside (CAS Not Provided) .

- Properties : Synthesized via direct acylation; exhibits antibacterial activity (zone of inhibition data unspecified).

Comparative Data Table

*Hypothetical properties inferred from structural analogs.

Key Differences and Implications

- Reactivity : The chlorine atom in acetyl 3-chlorobenzoyl peroxide likely increases its reactivity compared to acetyl peroxide or benzoyl peroxide, making it more effective but also more hazardous. This aligns with trends observed in 3-chlorobenzoyl esters, where chlorine enhances electrophilic substitution .

- Stability: Substituted peroxides (e.g., acetyl 3-chlorobenzoyl) may decompose more readily under thermal stress than non-halogenated analogs, similar to acetyl peroxide’s sensitivity to heat .

- Applications : While benzoyl peroxide is pharmaceutical-grade, chlorine-substituted peroxides may find niche roles in specialized polymer synthesis or antibacterial formulations, though toxicity risks require careful evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.